molecular formula C15H18N2O5 B2496111 ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate CAS No. 247573-03-1

ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate

Cat. No.: B2496111
CAS No.: 247573-03-1
M. Wt: 306.318
InChI Key: PIYJNSMBXIGDBH-UHFFFAOYSA-N
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Description

Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core with methoxy groups at positions 6 and 7, and an ethyl ester group attached to a propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Propanoate Chain: The propanoate chain can be introduced by reacting the quinazolinone intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to a dihydroquinazolinone.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include quinazolinone derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Quinazolinone derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate can be compared with other quinazolinone derivatives:

    6,7-Dimethoxy-4-oxoquinazoline: Lacks the propanoate chain, which may affect its biological activity and solubility.

    Ethyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate: Lacks the methoxy groups, which may influence its reactivity and interactions with biological targets.

    Ethyl 3-(6,7-dimethoxyquinazolin-4(3H)-yl)propanoate: Lacks the carbonyl group at position 4, which may alter its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-4-22-14(18)5-6-17-9-16-11-8-13(21-3)12(20-2)7-10(11)15(17)19/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYJNSMBXIGDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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